molecular formula C15H26O9 B1264048 TRIMETHYLOLPROPANE TRIACRYLATE

TRIMETHYLOLPROPANE TRIACRYLATE

Cat. No. B1264048
M. Wt: 350.36 g/mol
InChI Key: GTELLNMUWNJXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04053504

Procedure details

In a 10 l three-necked flask with a stirrer, a water separator and a gas inlet tube, 2.44 kg of trimethylolpropane, 3.93 kg of acrylic acid, 0.5 kg of an acid ion exchanger (Lewatit 3333 from Bayer AG), 9 g of hydroquinone and also 19 g of styrene together with 1.5 l of petroleum ether (boiling range 60°-70° C.) were heated, whilst stirring, under the water separator. During the esterification a slow stream of air was passed through the reaction. After 80 hours, the reaction mixture had an acid number of 32 and the boiling point had risen to 72° C. The petroleum ether was distilled off, residues being removed by applying a vacuum of 0.2 mm Hg at a product temperature of 40° C. The esterification catalyst was separated off by filtration. The trimethylolpropane tris-acrylate, which was obtained in almost quantitative yield, was pale yellowish and clear. The viscosity corresponded to a flow time of 20 seconds, measured according to DIN 53,211 in a DIN cup 4, at 20° C. Even when stored for 4 months at 60° C., the product showed no change. When used in a printing ink, which can be cured by UV light, and which contained a photoinitiator, the product polymerised at a high rate.
[Compound]
Name
32
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.44 kg
Type
reactant
Reaction Step Three
Quantity
3.93 kg
Type
reactant
Reaction Step Three
[Compound]
Name
acid
Quantity
0.5 kg
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
19 g
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
1.5 L
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2].[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].C1(C=CC(O)=CC=1)O.C=CC1C=CC=CC=1>O>[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2] |f:5.6.7.8|

Inputs

Step One
Name
32
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.44 kg
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Name
Quantity
3.93 kg
Type
reactant
Smiles
C(C=C)(=O)O
Name
acid
Quantity
0.5 kg
Type
reactant
Smiles
Name
Quantity
9 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
19 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
petroleum ether
Quantity
1.5 L
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the esterification a slow stream of air was passed through the reaction
CUSTOM
Type
CUSTOM
Details
had risen to 72° C
DISTILLATION
Type
DISTILLATION
Details
The petroleum ether was distilled off
CUSTOM
Type
CUSTOM
Details
residues being removed
CUSTOM
Type
CUSTOM
Details
at a product temperature of 40° C
CUSTOM
Type
CUSTOM
Details
The esterification catalyst was separated off by filtration

Outcomes

Product
Details
Reaction Time
80 h
Name
Type
product
Smiles
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(CC)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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